rac 1-Palmitoyl-2-chloropropanediol

Description

Contextualizing rac 1-Palmitoyl-2-chloropropanediol within Lipid and Glycerol (B35011) Chemistry Research

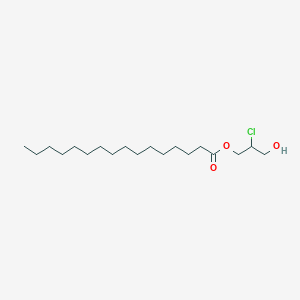

rac-1-Palmitoyl-2-chloropropanediol is a monoacylglycerol derivative that holds a specific position within the fields of lipid and glycerol chemistry research. Structurally, it is a glycerol molecule where the hydroxyl group at the sn-1 position is esterified with palmitic acid, a common saturated fatty acid, and the hydroxyl group at the sn-2 position is substituted with a chlorine atom. broadpharm.com This unique structure makes it a valuable tool for researchers.

In the broader context of lipid research, monoacylglycerols and their analogs are crucial for understanding various biological processes, including signal transduction and metabolic pathways. The presence of the chlorine atom in rac-1-Palmitoyl-2-chloropropanediol introduces a reactive site, making it a useful intermediate in chemical synthesis. broadpharm.com The chlorine atom is a good leaving group, which allows for substitution reactions to introduce other functional groups at the sn-2 position. broadpharm.com This enables the synthesis of a variety of structured lipids and phospholipids (B1166683), which are essential for studying lipid-protein interactions, membrane biophysics, and the development of lipid-based drug delivery systems.

Within glycerol chemistry, the study of chloropropanediols and their esters is a significant area of investigation. These compounds are often studied as models to understand the formation of process-induced contaminants in foods and to develop analytical methods for their detection. Research has also explored the inhibitory activity of monoacylglycerol analogs on cell proliferation, suggesting potential applications in biochemical and pharmacological studies. cymitquimica.com

Historical Perspectives on the Academic Investigation of Chloropropanediol Esters

The academic investigation of chloropropanediols and their fatty acid esters has its roots in the late 1970s and early 1980s. Initially, the focus was on the free, non-esterified forms of chloropropanols, such as 3-monochloropropane-1,2-diol (3-MCPD), which were identified as contaminants in acid-hydrolyzed vegetable proteins. nih.govnih.gov

A significant development in the field was the discovery of fatty acid esters of 3-MCPD in the early 1980s. nih.govnih.gov These findings expanded the scope of research to include a new class of lipid-related compounds. Early academic work focused on identifying these esters in various food matrices and understanding their formation mechanisms, which often involve the reaction of glycerol or acylglycerols with chloride ions at high temperatures. researchgate.netresearchgate.net

Over the years, academic research has evolved from simple detection to detailed mechanistic studies. Investigations have delved into the complex pathways of chloropropanediol ester formation, involving intermediates like cyclic acyloxonium ions. researchgate.net The development of sophisticated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), has been pivotal in advancing the understanding of these compounds. nih.gov While much of the research has been driven by food safety concerns, the fundamental chemical and toxicological questions surrounding chloropropanediol esters have made them a subject of sustained academic interest.

Structural Description and Stereochemical Basis of this compound

rac-1-Palmitoyl-2-chloropropanediol is a specific chloropropanediol ester with the chemical formula C₁₉H₃₇ClO₃. broadpharm.com Its structure consists of a three-carbon glycerol backbone. A palmitoyl (B13399708) group, derived from palmitic acid (a 16-carbon saturated fatty acid), is attached to the sn-1 position of the glycerol backbone via an ester linkage. A chlorine atom is bonded to the sn-2 position, and a free hydroxyl group is present at the sn-3 position. broadpharm.com

The prefix "rac" in its name is crucial as it denotes that the compound is a racemic mixture. This means it is composed of an equal amount of two enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. The chiral center in this molecule is the carbon atom at the sn-2 position of the glycerol backbone, which is bonded to four different groups: the chloromethyl group, the palmitoyloxymethyl group, the hydroxyl group, and a hydrogen atom.

The two enantiomers are (R)-1-palmitoyl-2-chloropropanediol and (S)-1-palmitoyl-2-chloropropanediol. The racemic nature of the compound is an important consideration in academic research, as the biological and chemical activities of the individual enantiomers can differ significantly. However, in many synthetic and initial investigatory contexts, the racemic mixture is used. The presence of the chlorine atom and the free hydroxyl group provides sites for further chemical modifications, making it a versatile molecule in synthetic lipid chemistry. broadpharm.com

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 63326-63-6 broadpharm.comlgcstandards.com |

| Molecular Formula | C₁₉H₃₇ClO₃ broadpharm.com |

| Molecular Weight | 348.95 g/mol lgcstandards.com |

| Synonyms | Hexadecanoic Acid 2-Chloro-3-hydroxypropyl Ester lgcstandards.com |

| Physical State | Not specified, but related compounds can be liquid or solid larodan.combiomol.com |

| Storage Temperature | -20°C broadpharm.com |

Propriétés

Numéro CAS |

63326-63-6 |

|---|---|

Formule moléculaire |

C19H37ClO3 |

Poids moléculaire |

348.9 g/mol |

Nom IUPAC |

[(2S)-2-chloro-3-hydroxypropyl] hexadecanoate |

InChI |

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(20)16-21/h18,21H,2-17H2,1H3/t18-/m0/s1 |

Clé InChI |

DTLWIQAUSLOLCK-SFHVURJKSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)Cl |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)Cl |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(CO)Cl |

Synonymes |

Hexadecanoic Acid 2-Chloro-3-hydroxypropyl Ester; |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for rac 1-Palmitoyl-2-chloropropanediol

The deliberate synthesis of chloropropanediol esters can be achieved through established chemical reactions, primarily involving esterification and chlorination steps.

One of the primary routes for synthesizing rac-1-Palmitoyl-2-chloropropanediol involves the direct esterification of 2-chloro-1,3-propanediol (B29967) with palmitic acid or its more reactive derivatives, such as palmitoyl (B13399708) chloride. While much of the literature focuses on the 3-MCPD isomer, the principles apply to the 2-MCPD isomer as well.

Enzymatic synthesis provides a controlled method for producing specific monoesters. For instance, 3-MCPD monoesters have been synthesized by reacting 3-chloro-1,2-propanediol (B139630) with fatty acids using an immobilized lipase (B570770), Novozym 435, at 50°C under vacuum. nih.gov This approach allows for regioselective esterification, although the synthesis of the specific 2-chloro isomer would require the appropriate starting chloropropanediol.

Non-enzymatic, chemical esterification is also a viable pathway. This typically involves heating the fatty acid and chloropropanediol, often with an acid catalyst, to drive the condensation reaction.

An alternative and highly relevant pathway, especially in the context of food processing, starts with glycerol (B35011). This method can be considered a two-step process: the chlorination of glycerol to form chloropropanediols, followed by esterification with palmitic acid.

The first step, the reaction of glycerol with a chlorine source like hydrogen chloride (HCl), produces a mixture of monochlorohydrin isomers, including 3-chloro-1,2-propanediol and 2-chloro-1,3-propanediol. google.comgoogle.com The reaction proceeds via nucleophilic substitution of one of glycerol's hydroxyl groups with a chloride ion. google.com A patent describes a method where glycerol and acetic acid are heated, followed by the introduction of dry hydrogen chloride gas to produce 3-chloro-1,2-propanediol. google.com

Once the chloropropanediol mixture is obtained, it can be esterified with palmitic acid as described in the previous section. Alternatively, the formation can occur in a single pot where acylglycerols (mono-, di-, or tri-palmitin) react with a chloride source at high temperatures, typically above 180°C, conditions that mimic the deodorization step in edible oil refining. researchgate.netdgfett.de

Mechanistic Investigations of Formation Pathways of Chloropropanediol Esters

The formation of chloropropanediol esters is complex, involving several competing and interconverting reaction pathways. Mechanistic studies are key to understanding how these compounds, including rac-1-Palmitoyl-2-chloropropanediol, are formed.

The core chemical transformation in the formation of chloropropanediol esters from glycerol is nucleophilic substitution. google.comresearchgate.net In an acidic environment, a hydroxyl group on the glycerol backbone is protonated, turning it into a good leaving group (water). A chloride ion (Cl⁻), acting as a nucleophile, then attacks one of the carbon atoms, displacing the water molecule. google.com This SN2-type reaction can occur at either the primary (C1 or C3) or secondary (C2) carbon of the glycerol, leading to the formation of 3-chloro-1,2-propanediol or 2-chloro-1,3-propanediol, respectively. google.com

A similar nucleophilic substitution can occur on an already-formed acylglycerol, such as monopalmitin. At high temperatures, a chloride ion can directly attack the glycerol backbone, substituting either a hydroxyl group or, in the case of di- and triglycerides, an entire fatty acid ester group. acs.org

An important alternative pathway involves the formation of a cyclic ether intermediate known as a glycidyl (B131873) ester (e.g., glycidyl palmitate). researchgate.netacs.org Glycidyl esters are known to coexist with MCPD esters in refined oils and are considered key precursors. acs.orgresearchgate.net

This mechanism proceeds as follows:

An acylglycerol, such as a monoglyceride or diglyceride, undergoes an intramolecular reaction to form a glycidyl ester, which contains a reactive three-membered epoxide ring.

The epoxide ring is then attacked by a chloride ion nucleophile. This ring-opening reaction results in the formation of a chloropropanediol ester.

Attack at the C3 position of the glycidyl ester yields a 3-MCPD ester, while attack at the C2 position would yield a 2-MCPD ester. Studies have shown that there is a bidirectional conversion between glycidyl esters and MCPD esters, meaning that under certain conditions, an MCPD ester can also eliminate HCl to form a glycidyl ester. researchgate.net The presence of chlorine compounds can promote the transformation of glycidyl esters into 3-MCPD esters. researchgate.net

To better understand the likelihood of these competing pathways, computational chemistry has been employed to model the reactions and calculate their activation energy barriers. Using density functional theory (DFT) with methods like B3LYP/6-31+g**, researchers have simulated the formation of 3-MCPD esters. acs.org

One such study investigated three potential pathways for the formation of 3-MCPD diesters: (A) a direct nucleophilic substitution, (B) an indirect nucleophilic substitution, and (C) a mechanism involving a glycidyl ester intermediate. acs.org The calculations revealed that the direct nucleophilic substitution pathway had the lowest reaction energy barrier, suggesting it is the most likely pathway under the simulated conditions. acs.org The study also showed that these reactions are endothermic processes favored by high temperatures. acs.org

The calculated energy barriers for the formation of different 3-MCPD diesters highlight the influence of the fatty acid structure on the reaction.

Interactive Table: Calculated Reaction Energy Barriers for 3-MCPD Diester Formation

| Fatty Acid Diester | Reaction Energy Barrier (kJ/mol) |

|---|---|

| Dipalmitin | 74.261 acs.org |

| Diolein | 66.017 acs.org |

| Dilinolein | 59.856 acs.org |

This data represents the energy barriers for the most likely pathway (direct nucleophilic substitution) as determined by computational simulation. acs.org

Chemical Reactivity and Derivatization Strategies of this compound

The chemical structure of this compound, featuring a primary ester, a secondary chloride, and a primary hydroxyl group, offers distinct sites for chemical modification. This allows for a range of derivatization strategies to produce analogs for various research applications. The reactivity of the molecule is centered around the sn-2 chloride and the sn-3 hydroxyl moieties.

The chlorine atom at the sn-2 position of the propanediol (B1597323) backbone is a key functional group that dictates a significant aspect of the molecule's reactivity. Positioned on a secondary carbon, this chloride is a competent leaving group, making the site susceptible to nucleophilic substitution reactions. broadpharm.com This type of reaction involves a nucleophile forming a new bond with the sn-2 carbon, leading to the displacement of the chloride ion. masterorganicchemistry.comyoutube.com

The general principle of nucleophilic substitution suggests that a variety of nucleophiles can be employed to displace the chloride, thereby introducing new functional groups at the sn-2 position. The favorability of such reactions depends on the strength of the incoming nucleophile relative to the chloride as a leaving group. youtube.com Given that chloride is the conjugate base of a strong acid (HCl), it is considered a weak base and therefore a good leaving group, facilitating these substitution reactions. youtube.com While specific documented examples for this compound are not detailed in readily available literature, the fundamental principles of organic chemistry allow for the prediction of several potential transformations.

Table 1: Potential Nucleophilic Substitution Reactions at the sn-2 Position

| Nucleophile (Nu⁻) | Product Functional Group | Potential Product Name |

|---|---|---|

| Azide (B81097) (N₃⁻) | Azide | rac 1-Palmitoyl-2-azidopropanediol |

| Cyanide (CN⁻) | Nitrile | rac 1-Palmitoyl-2-cyanopropanediol |

| Thiolate (RS⁻) | Thioether | rac 1-Palmitoyl-2-(alkylthio)propanediol |

These transformations would yield novel analogs with altered chemical properties, potentially useful as probes or intermediates in further synthetic pathways. For instance, the introduction of an azide group would allow for subsequent "click chemistry" reactions.

The primary hydroxyl group at the sn-3 position provides another versatile handle for chemical derivatization. broadpharm.com This functional group can readily undergo reactions typical of alcohols, most notably esterification, to form di-acylated species. This allows for the introduction of a second, different fatty acid chain, creating mixed-acid diacylglycerol analogs.

The synthesis of various di-acylated chloropropanediols, such as 1-palmitoyl-2-stearoyl-3-chloropropanediol and 1-palmitoyl-3-stearoyl-2-chloropropanediol, underscores the feasibility of acylating the free hydroxyl group on a chloropropanediol backbone. larodan.comlgcstandards.com The esterification can be achieved using standard chemical methods, for example, by reacting the alcohol with an acid chloride or an acid anhydride, often in the presence of a base or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Alternatively, enzymatic methods offer a high degree of specificity. Lipases can be used to catalyze the esterification of the hydroxyl group, often with high regioselectivity and under mild reaction conditions. nih.govresearchgate.net This approach is particularly valuable for synthesizing structured lipids with precisely defined fatty acid compositions at specific glycerol backbone positions. researchgate.netresearchgate.net

Table 2: Examples of Derivatization at the sn-3 Hydroxyl Group

| Reagent | Reaction Type | Product Class |

|---|---|---|

| Stearoyl chloride | Esterification | Mixed-acid dichloropropanediol diester |

| Oleic anhydride | Esterification | Mixed-acid dichloropropanediol diester |

For mechanistic studies, metabolic tracing, and as internal standards in quantitative mass spectrometry, isotopically labeled analogs of lipids are indispensable tools. researchgate.netprinceton.edu The synthesis of such analogs of chloropropanediol esters typically involves the incorporation of stable isotopes like deuterium (B1214612) (²H or D). The labeling can be introduced into the fatty acid chain or, more commonly for this class of compounds, onto the glycerol backbone. nih.govscbt.com

A key example is the synthesis of pentadeuterated (d5) chloropropanediol di-esters, such as rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5. scbt.comlarodan.comnih.gov In these molecules, the five hydrogen atoms on the three-carbon glycerol backbone are replaced with deuterium atoms. The IUPAC name for such a compound, (3-chloro-1,1,2,3,3-pentadeuterio-2-hexadecanoyloxypropyl) hexadecanoate, explicitly details this labeling pattern. nih.gov

The synthetic strategies to achieve this labeling involve the use of deuterated starting materials or reagents. nih.gov Common methods include:

Reduction with deuterated reagents: Using reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) to reduce precursor molecules, such as those containing alkyne functionalities, can introduce deuterium at specific positions.

Catalytic H-D exchange: Employing catalysts like palladium on carbon (Pd/C) in the presence of a deuterium source, such as deuterium oxide (D₂O), can facilitate the exchange of hydrogen atoms for deuterium atoms at specific molecular sites.

Using labeled precursors: Starting the synthesis with a commercially available or previously synthesized deuterated glycerol or epichlorohydrin (B41342) ensures the label is incorporated into the final molecule's backbone.

These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass, allowing for their distinction and quantification in complex biological matrices. princeton.edu

Table 3: Isotopically Labeled Analogs of Chloropropanediol Esters

| Compound Name | CAS Number | Molecular Formula | Label Location |

|---|---|---|---|

| rac 1,2-Bis-palmitol-3-chloropropanediol-d5 | 1185057-55-9 | C₃₅H₆₂D₅ClO₄ | Glycerol Backbone scbt.comlarodan.com |

Biochemical Pathways and Enzymatic Interactions

Enzymatic Hydrolysis of 1-Palmitoyl-2-chloropropanediol Esters in Model Systems

The enzymatic breakdown of xenobiotic esters like rac 1-Palmitoyl-2-chloropropanediol is primarily mediated by lipases, a class of hydrolase enzymes. In vitro models are crucial for characterizing the specifics of this de-esterification process, revealing enzyme selectivity and the mechanics of hydrolysis.

The de-esterification of 1-Palmitoyl-2-chloropropanediol is catalyzed by lipases that cleave the ester bond, releasing palmitic acid and 2-chloro-1,3-propanediol (B29967). Lipases are widely utilized in various biotechnological applications for their ability to catalyze hydrolysis, esterification, and transesterification reactions. nih.gov The efficiency and selectivity of this process depend significantly on the source of the lipase (B570770) and the reaction conditions.

In vitro studies using various lipases have demonstrated effective hydrolysis of fatty acid esters. For instance, lipases from fungal sources like Aspergillus oryzae and Candida antarctica, as well as those from plant sources such as Ricinus communis, are known for their high catalytic activity towards a range of lipid substrates. nih.govnih.govlarodan.com The characterization of lipase activity is often performed under controlled conditions of temperature and pH, with optimal activity for many lipases observed in neutral to slightly alkaline environments (pH 7.5-9.0). nih.gov The hydrolysis of related esters has been successfully monitored in laboratory settings using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track the disappearance of the substrate and the formation of products. larodan.com

Table 1: Characteristics of Lipases Used in In Vitro Ester Hydrolysis Models

| Lipase Source | Optimal pH | Optimal Temperature | Substrate Preference | Reference |

|---|---|---|---|---|

| Ricinus communis (Castor Bean) | 8.0 | 40°C | Long-chain fatty acids | nih.gov |

| Aspergillus oryzae | ~8.0 | 65°C | Palmitic and Oleic acids | nih.gov |

| Candida antarctica | Neutral | 60°C | Propenyl acetates | larodan.com |

Pancreatic lipases are critical enzymes in the digestion of dietary fats and exhibit distinct regioselectivity, preferentially hydrolyzing ester bonds at the sn-1 and sn-3 positions of triacylglycerols. This sn-1,3 specificity is a well-documented characteristic. nih.gov When encountering a molecule like this compound, which has a palmitoyl (B13399708) group at the sn-1 position, pancreatic lipase is expected to target this position for hydrolysis.

Studies on the interaction between 3-monochloropropane-1,2-diol (3-MCPD) esters and pancreatic lipase have shown that these compounds can bind to the enzyme. nih.gov This binding can affect the enzyme's conformation and accessibility to its substrate, potentially inhibiting the hydrolysis of triglycerides. nih.gov The binding energy of 3-MCPD esters to pancreatic lipase has been calculated to be more stable than that of triglycerides, suggesting a potential for competitive inhibition. nih.gov Specifically, 3-MCPD has been shown to interact with key amino acid residues like Glu13 and Asp331 in the lipase via hydrogen bonds, leading to conformational changes. nih.gov Given the structural similarity, 1-Palmitoyl-2-chloropropanediol would likely interact with pancreatic lipase in a comparable manner, with the enzyme selectively cleaving the sn-1 ester linkage.

Biosynthetic Considerations and Precursor Utilization in Non-Human Biological Systems

Current scientific literature indicates that this compound and other related 2-MCPD esters are not products of natural biosynthetic pathways within biological organisms. Instead, they are classified as process-induced contaminants. nih.govresearchgate.net These compounds are primarily formed endogenously during the high-temperature refining and deodorization of vegetable oils and fats when a source of chlorine is present. researchgate.netresearchgate.netyoutube.com

The formation mechanism involves the reaction of acylglycerols (like triacylglycerols or diacylglycerols) with chloride ions at temperatures often exceeding 200°C. nih.govlarodan.com Therefore, the precursors are the lipid molecules naturally present in crude oils (e.g., palmitic acid-containing triglycerides) and a chlorine source. The process is a chemical reaction driven by thermal processing rather than an enzyme-catalyzed biosynthesis. While organisms readily metabolize palmitate for energy storage and membrane synthesis through well-established fatty acid synthesis pathways, there is no known enzymatic pathway that incorporates a chlorine atom onto the glycerol (B35011) backbone at the C-2 position to produce this specific compound.

Molecular Interactions in Cellular Systems

While direct studies on this compound's effect on Ehrlich ascites carcinoma (EAC) cells are limited, research on related palmitic acid derivatives provides insight into potential mechanisms of cellular proliferation modulation. Palmitoleic acid, a monounsaturated fatty acid, has been shown to markedly prolong the survival time of mice with Ehrlich ascites tumors and decrease the total lipid and phospholipid content within the tumor cells. This suggests that fatty acid-containing molecules can exert antitumor effects.

Further studies on EAC cells have revealed that certain nucleosides can inhibit cell proliferation by inducing a G1 phase arrest in the cell cycle. researchgate.net This arrest prevents the cells from transitioning to the S phase, thereby inhibiting DNA synthesis. researchgate.net Given that 1-Palmitoyl-2-chloropropanediol contains a long-chain fatty acid, its interaction with EAC cells could potentially trigger similar pathways. The lipophilic palmitoyl chain could facilitate insertion into cellular membranes, possibly disrupting membrane-associated signaling proteins or lipid metabolism in a way that influences cell cycle progression and proliferation.

Table 2: Effects of Related Compounds on Ehrlich Ascites Carcinoma (EAC) Cells

| Compound | Observed Effect on EAC Cells | Potential Mechanism | Reference |

|---|---|---|---|

| Palmitoleic Acid | Prolonged survival time of tumor-bearing mice; decreased cellular lipid content | Alteration of lipid composition and metabolism in tumor cells |

The molecular structure of this compound, featuring a long hydrophobic palmitoyl tail and a polar chloropropanediol headgroup, dictates its interaction with cellular membranes. The palmitoyl chain acts as a lipid anchor, facilitating the molecule's insertion into the hydrophobic core of the lipid bilayer.

Studies on membrane palmitoylated proteins and various lipids demonstrate how such acylation affects membrane interactions. Palmitoylation can regulate a protein's association with specific membrane microdomains, such as lipid rafts, which are often rich in sphingomyelin (B164518) and cholesterol. The presence of a palmitoyl group can increase the affinity for ordered lipid domains.

The interaction of a molecule like 1-Palmitoyl-2-chloropropanediol with a lipid bilayer would likely alter the physical properties of the membrane. Insertion of the palmitoyl chain can lead to changes in lipid packing and membrane fluidity. youtube.com The polar headgroup's interaction with the aqueous environment and the phospholipid headgroups at the bilayer surface is also critical. Studies on lipid bilayers composed of phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) show that the precise composition and charge of the headgroups significantly influence membrane properties and interactions with ions and other molecules. The chloropropanediol headgroup would engage in hydrogen bonding and electrostatic interactions at the membrane-water interface, influencing bilayer hydration and rigidity.

Stereochemical Research and Isomeric Studies

Enantiomeric Synthesis and Resolution Techniques for Chloropropanediol Derivatives

The preparation of enantiomerically pure forms of chloropropanediol derivatives can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture. Asymmetric synthesis aims to selectively produce one enantiomer over the other. For chiral alcohols, enzymatic reduction of a corresponding ketone is a common and effective method. For instance, alcohol dehydrogenases have been successfully used in the enantioselective synthesis of chiral alcohols, yielding high enantiomeric excess. tue.nl This approach could theoretically be adapted for the synthesis of (R)- and (S)-1-palmitoyl-2-chloropropanediol by utilizing a suitable prochiral ketone precursor.

Alternatively, chiral resolution techniques are employed to separate the enantiomers from a racemic mixture. Chromatographic separation using chiral stationary phases (CSPs) is a widely adopted method for both analytical and preparative-scale resolution of enantiomers. windows.net Polysaccharide-based CSPs, in particular, have demonstrated broad applicability in separating a diverse range of racemic compounds. windows.net Another approach is enzymatic resolution, which leverages the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Chiral Recognition and Analytical Separation of Enantiomers of 1-Palmitoyl-2-chloropropanediol

The analytical separation of the enantiomers of 1-palmitoyl-2-chloropropanediol is essential for studying their individual properties. High-performance liquid chromatography (HPLC) with chiral stationary phases is a powerful technique for achieving this separation. google.com The principle behind this method lies in the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and, thus, their separation. google.com

The selection of the appropriate chiral stationary phase and mobile phase is crucial for successful enantiomeric resolution. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209), are frequently used for their excellent chiral recognition capabilities across various classes of compounds. windows.netepa.gov The separation can be optimized by modifying the mobile phase composition, such as the type and concentration of organic modifiers and additives. epa.gov For instance, in the separation of other chiral compounds, reversed-phase HPLC with cellulose-based CSPs has proven effective. epa.gov A similar strategy could be developed for the baseline separation of the enantiomers of 1-palmitoyl-2-chloropropanediol, enabling their individual quantification.

A study on the chiral resolution of the related compound 3-monochloro-1,2-propanediol (3-MCPD) from edible oils employed gas chromatography-mass spectrometry (GC-MS) after hydrolysis of the esterified forms. nih.gov This indicates that chromatographic methods are indeed suitable for the separation of chloropropanediol enantiomers.

| Parameter | Description | Relevance to 1-Palmitoyl-2-chloropropanediol |

| Stationary Phase | The chiral medium that interacts differently with each enantiomer. Polysaccharide-based phases (e.g., cellulose, amylose derivatives) are common. windows.netepa.gov | Selection of an appropriate chiral stationary phase would be the primary step in developing a separation method. |

| Mobile Phase | The solvent that carries the sample through the column. Its composition can be adjusted to optimize separation. epa.gov | Fine-tuning the mobile phase would be critical for achieving baseline resolution of the enantiomers. |

| Detection Method | The technique used to visualize the separated enantiomers. HPLC commonly uses UV or mass spectrometry detectors. | A suitable detector would be necessary for the quantification of the separated (R)- and (S)-1-palmitoyl-2-chloropropanediol. |

Differential Biochemical and Mechanistic Activity of Stereoisomers (If experimentally supported)

While specific experimental data on the differential biochemical and mechanistic activity of the stereoisomers of 1-palmitoyl-2-chloropropanediol is not extensively documented, studies on related chloropropanols provide a strong basis for expecting such differences. For the closely related compound 3-monochloro-1,2-propanediol (3-MCPD), the enantiomers exhibit distinct toxicological profiles. nih.gov Specifically, (S)-3-MCPD has been shown to have antifertility effects in males, whereas (R)-3-MCPD is associated with nephrotoxicity. nih.gov

This enantiomer-specific toxicity highlights the importance of stereochemistry in the biological activity of chloropropanols. The different spatial arrangements of the enantiomers likely lead to differential binding affinities for enzymes, receptors, or other biological macromolecules, resulting in distinct downstream effects. It is plausible that the enantiomers of 1-palmitoyl-2-chloropropanediol would also exhibit differential activities, although this requires direct experimental verification. The development of analytical methods to separate these enantiomers, as discussed in the previous section, is a prerequisite for conducting such comparative biological studies. nih.gov

Future Directions in Rac 1 Palmitoyl 2 Chloropropanediol Research

Emerging Research Areas in Lipid Chlorohydrin Chemistry

Future investigations into the chemistry of lipid chlorohydrins are poised to unravel their complex roles in biological systems and their formation as contaminants in food and other products. A primary focus of this research will be to further elucidate the connection between lipid chlorohydrins and inflammatory diseases. Chlorinated lipids are formed by the reaction of hypochlorous acid (HOCl), which is generated by the enzyme myeloperoxidase during inflammation, with unsaturated fatty acyl residues. researchgate.net These chlorohydrins are known to be both proinflammatory and cytotoxic, impacting the structure and integrity of biological membranes. researchgate.net

An exciting avenue of research is the identification of specific lipid chlorohydrins as biomarkers for various diseases. For instance, oleic acid chlorohydrin has been identified as a potential early biomarker for predicting the severity of acute pancreatitis in humans. nih.gov This is because its formation is dependent on the combined action of pancreatic lipase (B570770) and myeloperoxidase, two enzymes that are overactive in severe acute pancreatitis. nih.gov Future studies will likely focus on identifying and validating other lipid chlorohydrins, such as those derived from palmitoleic acid, as biomarkers for a range of inflammatory conditions.

The biological activities of various chlorinated lipids will also be a key area of investigation. For example, 2-chlorohexadecanal, a related α-chlorofatty aldehyde, has been shown to elicit endothelial dysfunction and induce apoptosis in human monocytes. nih.gov Further research is needed to understand the specific mechanisms by which different lipid chlorohydrins exert their biological effects.

Mitigation strategies for minimizing the formation of chlorohydrins and related compounds, such as 3-monochloropropane-1,2-diol (3-MCPD) esters, in food products will continue to be an important area of research. This includes optimizing refining processes for edible oils and exploring the use of antioxidants.

Methodological Advancements in Synthetic Chemistry and Analytical Techniques

Progress in understanding the roles of rac 1-Palmitoyl-2-chloropropanediol and other lipid chlorohydrins is intrinsically linked to the development of more sophisticated synthetic and analytical methods.

Synthetic Chemistry:

The ability to synthesize specific chlorohydrin isomers in high purity is crucial for studying their biological activities. Traditional methods for synthesizing enantiopure chlorohydrins have often relied on metal-catalyzed reactions. acs.org However, there is a growing interest in developing more sustainable and selective enzymatic and bienzymatic cascade reactions. acs.org These biocatalytic approaches offer the potential for highly stereoselective synthesis under mild reaction conditions. acs.org

Furthermore, research into novel synthetic routes from readily available starting materials, such as glycerol (B35011) (a byproduct of biodiesel production), is an active area. acs.org The hydrochlorination of glycerol to produce chlorohydrins is a promising avenue for the large-scale synthesis of these compounds for industrial applications. acs.org

Analytical Techniques:

The detection and quantification of lipid chlorohydrins in complex biological and food matrices present a significant analytical challenge. Mass spectrometry (MS)-based methods have become the cornerstone of lipid analysis, a field often referred to as lipidomics. mdpi.comnih.gov Future advancements in this area will likely focus on:

Increased Sensitivity and Specificity: Developing MS techniques with higher sensitivity and specificity to detect and quantify low-abundance lipid chlorohydrins.

Improved Chromatographic Separation: Coupling advanced liquid chromatography (LC) techniques with MS to better separate complex mixtures of lipid isomers. mdpi.com

High-Throughput Analysis: The development of rapid and automated analytical platforms to screen large numbers of samples for the presence of lipid chlorohydrins.

While older techniques such as thin-layer chromatography (TLC) and enzyme-linked immunosorbent assays (ELISA) have been used for the detection of chlorohydrins, modern MS-based approaches offer superior performance in terms of identification and quantification. researchgate.net

Theoretical and Computational Chemistry Applications in Reaction Pathway Elucidation and Structural Analysis

Theoretical and computational chemistry offers powerful tools to complement experimental studies of this compound and related compounds. These in silico approaches can provide detailed insights into molecular structure, reactivity, and reaction mechanisms that are often difficult to obtain through experimental means alone.

Reaction Pathway Elucidation:

A key application of computational chemistry will be to elucidate the detailed mechanisms of chlorohydrin formation. For instance, the formation of halohydrins from alkenes proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comleah4sci.comchemistrysteps.comlibretexts.org Computational modeling can be used to:

Calculate the energy barriers for different reaction pathways.

Determine the structure of transition states.

Understand the factors that control the stereoselectivity of the reaction.

By simulating the reaction of hypochlorous acid with lipids at a molecular level, researchers can gain a deeper understanding of how these reactions occur in biological systems.

Structural Analysis:

Computational methods are also invaluable for analyzing the three-dimensional structure of lipid chlorohydrins and their interactions with other molecules. Molecular dynamics (MD) simulations, for example, can be used to model the behavior of lipid chlorohydrins within a cell membrane. nih.gov This can help to explain how the presence of these modified lipids affects membrane properties such as fluidity and permeability.

Furthermore, computational docking studies can be employed to investigate the binding of lipid chlorohydrins to proteins and other biological targets. This can aid in identifying the molecular targets through which these compounds exert their biological effects.

As computational resources and theoretical models continue to improve, the application of these techniques is expected to play an increasingly important role in advancing our understanding of the chemistry and biology of this compound and other lipid chlorohydrins.

Q & A

Q. What advanced separation technologies are effective for purifying this compound from complex mixtures?

- Methodological Answer : Use centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/water ternary system for high-purity isolation. Optimize phase ratios using Hansen solubility parameters. Validate purity via ultra-high-performance liquid chromatography (UHPLC) coupled with evaporative light scattering detection (ELSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.